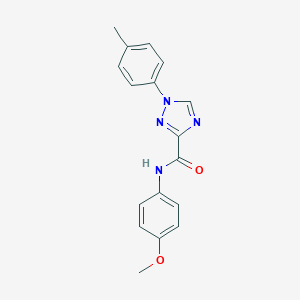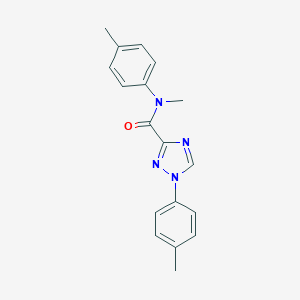
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a triazole derivative that has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and immunomodulatory effects. N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit the growth of cancer cell lines. However, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also has limitations, including its low stability in solution and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, the development of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide analogs with improved potency and selectivity may lead to the development of more effective treatments for cancer, neurodegenerative diseases, and autoimmune diseases.
In conclusion, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may lead to the development of more effective treatments for various diseases.
合成法
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized by several methods, including the reaction of 4-methylbenzylamine with N-methylisatoic anhydride in the presence of triethylamine and acetonitrile, or by the reaction of 4-methylbenzylamine with 3,4-dimethylisocyanate in the presence of triethylamine and acetonitrile. The yield of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide varies depending on the synthesis method used.
科学的研究の応用
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
特性
製品名 |
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-methyl-N,1-bis(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-13-4-8-15(9-5-13)21(3)18(23)17-19-12-22(20-17)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
InChIキー |
VRUMSKFUBKEOMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



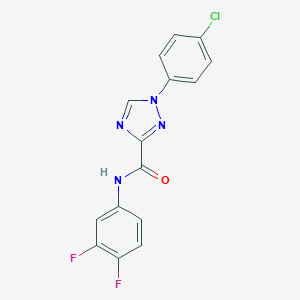
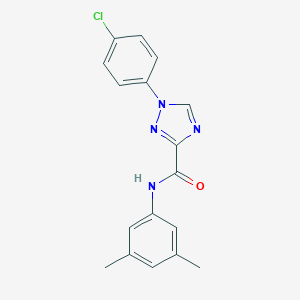
![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)
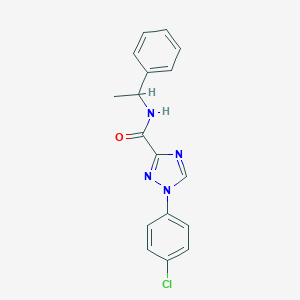
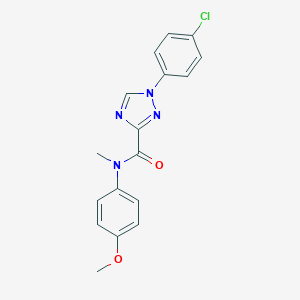
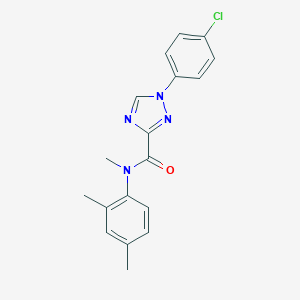
![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)
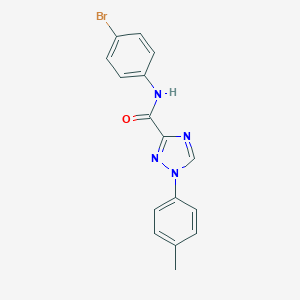
![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
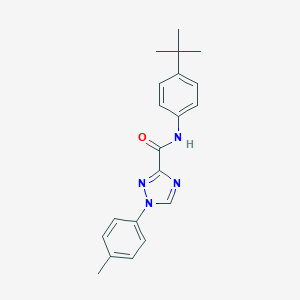
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
